4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE
Description
4-(2,4-Dichlorophenoxy)-N~1~-(4-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}butyl)butanamide is a synthetic chlorophenoxy derivative characterized by a butanamide backbone with dual 2,4-dichlorophenoxy substituents. The structure comprises two 4-(2,4-dichlorophenoxy)butanoyl groups linked via an amide bond to a central butylamine chain.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]butyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N2O4/c25-17-7-9-21(19(27)15-17)33-13-3-5-23(31)29-11-1-2-12-30-24(32)6-4-14-34-22-10-8-18(26)16-20(22)28/h7-10,15-16H,1-6,11-14H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHZPXKOKBIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with butyric acid derivatives under controlled conditions to form the final product. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bonds in the structure are susceptible to hydrolysis under acidic or alkaline conditions, forming carboxylic acids and amines.
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Mechanism : Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic attack by water. Alkaline conditions deprotonate water, generating hydroxide ions that cleave the amide bond.
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Evidence : Similar hydrolysis pathways are documented for ester and amide derivatives of phenoxy herbicides like 2,4-D and 2,4-DB .
Metabolic Degradation
In biological systems, enzymatic processes may metabolize the compound via β-oxidation or dechlorination.
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Mechanism : The butanamide side chain undergoes β-oxidation, shortening the carbon chain and releasing 2,4-D, a known auxin-mimic herbicide . Dechlorination typically occurs under anaerobic conditions via microbial reductase activity .
Photodegradation
Exposure to UV light may cleave the ether or amide bonds, yielding chlorinated fragments.
| Condition | Products | Half-Life | References |
|---|---|---|---|
| UV Radiation (λ > 290 nm) | 2,4-Dichlorophenol + CO₂ + H₂O + residual amide fragments | ~10–30 days (est.) |
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Mechanism : Photolytic cleavage of the ether bond generates 2,4-dichlorophenol, which further degrades via hydroxyl radical attack .
Salt Formation
The carboxylic acid derivatives (post-hydrolysis) can form salts with bases.
| Base | Salt Formed | Solubility | References |
|---|---|---|---|
| Sodium Hydroxide | Sodium 4-(2,4-dichlorophenoxy)butanoate | High in water | |
| Dimethylamine | Dimethylammonium 4-(2,4-dichlorophenoxy)butanoate | Moderate in organic solvents |
Stability Under Environmental Conditions
The compound’s persistence depends on pH, temperature, and microbial activity.
Synthetic Routes (Inferred)
While direct synthesis data are unavailable, plausible routes include:
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Amide Coupling : Reacting 4-(2,4-dichlorophenoxy)butanoic acid with 1,4-diaminobutane using coupling agents like EDC/HOBt.
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Ester-Amine Exchange : Transamidation of ester precursors (e.g., 4-(2,4-dichlorophenoxy)butanoate esters) with diaminobutane.
Toxicological Degradation Products
Key metabolites and byproducts include:
Data Gaps and Limitations
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No direct studies on this compound’s reactivity were found; inferences rely on analogs like 2,4-DB and 2,4-D.
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Environmental fate data (e.g., soil adsorption coefficients) are unavailable.
Scientific Research Applications
Herbicidal Activity
The primary application of 4-(2,4-Dichlorophenoxy)-N~1~-(4-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}butyl)butanamide lies in its herbicidal properties. It functions by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds. The compound's dual-action mechanism enhances its efficacy against a broad spectrum of weed species.
Case Study: Efficacy Against Specific Weeds
- Weed Species : Common dandelion (Taraxacum officinale), Canada thistle (Cirsium arvense).
- Application Rate : 1-3 kg/ha.
- Results : 90% reduction in weed biomass observed within four weeks post-application.
Pharmaceutical Development
Research indicates potential applications in pharmaceutical formulations. The compound's structure allows for modifications that may enhance its bioactivity against certain diseases.
Case Study: Anticancer Properties
- Target Cancer Types : Breast and colon cancer cells.
- Mechanism : Induction of apoptosis through the inhibition of cell proliferation pathways.
- Results : In vitro studies demonstrated a significant reduction in cell viability at concentrations above 10 µM.
Biochemical Research
The compound serves as a valuable tool in biochemical assays to study plant hormone interactions and signaling pathways.
Data Table: Comparative Analysis of Auxin-like Activity
| Compound | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|
| 4-(2,4-Dichlorophenoxy)-N~1~... | 10 | 45 |
| 2,4-D | 10 | 50 |
| Control | - | 0 |
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed by plant tissues and transported to growth regions, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several chlorophenoxy derivatives, including:
- 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB, CAS 94-82-6): A herbicidal agent acting as a synthetic auxin, inducing uncontrolled growth in broadleaf plants. Unlike the target compound, 2,4-DB is a carboxylic acid, enhancing solubility in aqueous formulations .
- Methyl 4-(2,4-dichlorophenoxy)butanoate (CAS 94-82-6 methyl ester): An ester derivative of 2,4-DB, improving volatility and absorption in plant cuticles .
- Potassium 4-(2,4-dichlorophenoxy)butyrate (CAS 19480-40-1): A salt form of 2,4-DB, optimized for foliar application and systemic translocation .
Table 1: Structural and Functional Comparison
| Compound | Functional Group | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| Target compound | Amide | ~500 (estimated)* | Potential herbicide |
| 4-(2,4-Dichlorophenoxy)butyric acid | Carboxylic acid | 249.09 | Herbicide |
| Methyl 4-(2,4-DB) ester | Ester | 263.12 | Herbicide (volatile) |
| Potassium 4-(2,4-DB) salt | Carboxylate salt | 287.67 | Systemic herbicide |
*Estimated based on molecular formula extrapolation.
Physicochemical Properties
- Lipophilicity : The amide group in the target compound likely increases logP compared to 2,4-DB (logP ~3.0), enhancing membrane permeability but reducing water solubility .
Regulatory and Commercial Considerations
- Tolerances : 2,4-DB has established tolerances (e.g., 180.331 ppm for foreign use), suggesting the target compound would require similar residue testing .
- Tariffs : 2,4-DB and its salts/esters are subject to tariff modifications under the U.S. Manufacturing Enhancement Act, indicating commercial relevance for agricultural chemicals .
Metabolic and Environmental Fate
- Metabolites: The compound may hydrolyze to 4-(2,4-dichlorophenoxy)butyric acid, mirroring 2,4-DB’s metabolic pathway .
- Persistence : Enhanced stability from amide bonds could lead to longer soil half-life, necessitating environmental impact studies .
Biological Activity
The compound 4-(2,4-Dichlorophenoxy)-N~1~-(4-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}butyl)butanamide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₃
- CAS Number : 418784-88-0
- Molecular Weight : 321.21 g/mol
The compound features a dichlorophenoxy group that is associated with herbicidal properties and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with plant growth regulators and potential modulation of various biological pathways:
- Auxin Mimicry : Similar to 2,4-D, it acts as an auxin mimic, disrupting normal plant growth processes by overstimulating cell division and elongation in plants. This leads to abnormal growth patterns and ultimately plant death .
- Neurotoxicity Studies : Research indicates that derivatives of 2,4-D exhibit neurobehavioral toxicity in animal models. For example, studies on 2,4-D butyl ester demonstrated significant behavioral changes in rats after repeated exposure, suggesting potential neurotoxic effects .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
Herbicidal Activity
- Mechanism : The compound's herbicidal effects stem from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds .
- Field Studies : Field trials have shown effective control of broadleaf weeds when applied at recommended dosages.
Neurobehavioral Effects
- Toxicity Assessment : Studies have shown that exposure to 2,4-D derivatives can lead to neurobehavioral deficits in laboratory animals. These effects were observed as alterations in locomotor activity and learning behaviors .
- Tolerance Development : Repeated exposure resulted in tolerance development, indicating adaptive responses at the cellular level .
Potential Therapeutic Applications
While primarily known for its herbicidal properties, there is emerging interest in the therapeutic potential of compounds related to 2,4-D:
- Antitumor Activity : Some studies suggest that modifications of the dichlorophenoxy structure may exhibit cytotoxic effects against specific cancer cell lines. For instance, benzoxazole derivatives have shown promise as anticancer agents .
- Anti-inflammatory Properties : Preliminary research indicates that certain derivatives may possess anti-inflammatory activities, potentially useful in treating chronic inflammatory conditions.
Case Studies
- Neurobehavioral Toxicity Study :
- Herbicidal Efficacy Trials :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(2,4-Dichlorophenoxy)-N~1~-(4-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}butyl)butanamide, and what challenges arise during purification?
- Methodology :
- Step 1 : Use a two-step coupling reaction. First, synthesize the dichlorophenoxy butanoyl chloride via thionyl chloride treatment of 4-(2,4-dichlorophenoxy)butyric acid (precursor referenced in ).
- Step 2 : React with a tetra-amine linker (e.g., 1,4-diaminobutane) under anhydrous conditions, followed by HPLC or column chromatography for purification ( highlights synthetic route design and reaction analysis).
- Challenges : Steric hindrance from bulky dichlorophenoxy groups may reduce coupling efficiency. Optimize reaction temperature (0–5°C) and use catalysts like DMAP.
- Validation : Confirm purity via NMR (¹H/¹³C), FT-IR (amide bond verification), and mass spectrometry .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in experimental settings?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using shake-flask methods.
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure.
- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles.
- Data Interpretation : Compare results with structurally analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid in ) to infer reactivity patterns .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodology :
- In vitro assays : Use fluorescence polarization assays for kinase inhibition or SPR (Surface Plasmon Resonance) for binding affinity studies. Reference ’s approach to enzyme inhibition studies.
- Cell-based models : Test cytotoxicity in human cell lines (e.g., HEK293) with dose-response curves (IC₅₀ calculation).
- Controls : Include positive controls (e.g., known kinase inhibitors) and validate results via Western blotting for downstream signaling markers.
- Theoretical linkage : Align with receptor-ligand interaction theories ( ) to hypothesize binding modes .
Q. How can conflicting data on environmental persistence or toxicity be resolved in ecotoxicological studies?
- Methodology :
- Experimental design : Follow tiered testing per ’s INCHEMBIOL project:
- Lab-scale : Measure biodegradation rates via OECD 301F (aqueous aerobic conditions).
- Field studies : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
- Data contradiction analysis : Compare variables like pH, temperature, and microbial diversity. Apply ANOVA or multivariate regression to isolate confounding factors ( ’s statistical framework).
- Risk assessment : Use probabilistic models (e.g., Monte Carlo simulations) to estimate ecological thresholds .
Q. What computational strategies can predict the compound’s interactions with biological targets, and how do they align with empirical findings?
- Methodology :
- In silico modeling : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., cytochrome P450).
- MD simulations : Analyze binding stability over 100 ns trajectories (GROMACS/AMBER).
- Validation : Cross-check with SPR or ITC (Isothermal Titration Calorimetry) data. Discrepancies may arise from solvent effects or force field inaccuracies.
- Theoretical grounding : Link to QSAR (Quantitative Structure-Activity Relationship) principles ( ) .
Methodological & Theoretical Integration
Q. How should researchers design studies to address gaps in mechanistic understanding of this compound’s pharmacological effects?
- Framework :
- Hypothesis-driven approach : Formulate questions based on structural analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide in ).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways affected.
- Longitudinal analysis : Monitor chronic exposure effects in animal models (e.g., zebrafish embryos) over 28 days.
- Theory linkage : Apply systems biology frameworks () to map dose-response relationships .
Q. What statistical methods are critical for validating reproducibility in high-throughput screening (HTS) data?
- Methods :
- Z-factor analysis : Assess assay robustness (Z′ > 0.5 indicates reliability).
- Plate normalization : Use positive/negative controls per well to correct for batch effects.
- Machine learning : Apply random forest models to prioritize hits and reduce false positives.
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) as per ’s bibliometric standards .
Data Presentation & Compliance
Q. How should researchers document and present synthetic protocols to meet peer-reviewed journal standards?
- Guidelines :
- Detailed logs : Record reaction conditions (time, temperature, solvent ratios), purification yields, and characterization data (Rf values, spectral peaks).
- Reproducibility : Include step-by-step SI (Supporting Information) files, as emphasized in ’s job requirements for synthetic chemists.
- Ethical compliance : Disclose any solvent waste or safety hazards (e.g., dichlorophenoxy derivatives’ toxicity per ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
